molecular formula C14H21NO2 B1489264 4-(3,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine CAS No. 1782503-83-6

4-(3,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine

Cat. No.: B1489264
CAS No.: 1782503-83-6
M. Wt: 235.32 g/mol
InChI Key: NXGWCWPRZCPNOS-UHFFFAOYSA-N
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Description

4-(3,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a pyrrolidine ring, a saturated nitrogen heterocycle that is a privileged structure in pharmaceuticals due to its ability to contribute to stereochemistry, explore three-dimensional pharmacophore space, and improve the solubility and metabolic profile of drug candidates . The 3,5-dimethoxyphenyl moiety is a common pharmacophore in bioactive molecules, often associated with interactions in the colchicine binding site of tubulin . Research on structurally related compounds shows that the pyrrolidine core is a versatile building block. For instance, pyrrolidine derivatives are investigated as potent and selective agonists for G-protein coupled receptors (GPCRs), where the stereochemistry of the ring is critical for biological activity and target selectivity . Furthermore, compounds featuring a 2,5-dimethoxyphenyl group attached to a saturated nitrogen heterocycle, such as a piperidine, have been explored as selective agonists for the 5-HT2A serotonin receptor, a key target in neuroscience research . The 3,3-dimethyl substitution on the pyrrolidine ring introduces conformational restraint and enhances steric factors, which can be leveraged to study structure-activity relationships (SAR) and optimize binding affinity for specific biological targets . This compound is intended for research applications such as hit-to-lead optimization, library synthesis, and investigating new mechanisms of action in oncology and central nervous system (CNS) disorders. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-(3,5-dimethoxyphenyl)-3,3-dimethylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-14(2)9-15-8-13(14)10-5-11(16-3)7-12(6-10)17-4/h5-7,13,15H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGWCWPRZCPNOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1C2=CC(=CC(=C2)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(3,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine typically proceeds via two main stages:

  • Formation of the Pyrrolidine Ring: This is commonly achieved through cyclization reactions starting from amino acid derivatives or suitable amino precursors that can form the five-membered nitrogen heterocycle.

  • Introduction of the 3,5-Dimethoxyphenyl Group: The aromatic substituent is introduced through electrophilic aromatic substitution or via coupling reactions, often involving protected phenyl derivatives bearing methoxy groups.

Specific Preparation Protocols

While detailed experimental procedures are proprietary in some cases, the following approach is representative based on literature and patent data:

Step Reaction Reagents/Conditions Notes
1 Cyclization to form pyrrolidine ring Starting from amino acid derivatives or suitable amino alcohols; cyclization under acidic or basic conditions Controls ring closure and stereochemistry
2 Introduction of 3,5-dimethoxyphenyl substituent Electrophilic aromatic substitution using 3,5-dimethoxybenzene derivatives, methylating agents such as dimethyl sulfate or methyl iodide in the presence of base Ensures selective methoxylation on phenyl ring
3 Alkylation at 3,3-positions Use of alkylating agents (e.g., methyl halides) under basic conditions to introduce dimethyl groups Achieves 3,3-dimethyl substitution on pyrrolidine
4 Purification Chromatographic methods, crystallization from solvents like ethanol/acetone Ensures high purity and isolation of isomers

Industrial Scale Considerations

In industrial synthesis, continuous flow reactors may be employed to optimize reaction kinetics and heat transfer, improving yield and reproducibility. Advanced purification techniques such as preparative chromatography or recrystallization are used to obtain the compound in high purity.

Chemical Reaction Analysis

Types of Reactions Involved

  • Cyclization: Formation of the pyrrolidine ring via intramolecular nucleophilic substitution or condensation.

  • Electrophilic Aromatic Substitution: Introduction of methoxy groups on the phenyl ring or attachment of the phenyl substituent to the pyrrolidine.

  • Alkylation: Methylation at the 3-position of the pyrrolidine ring to yield the 3,3-dimethyl substitution pattern.

Common Reagents and Conditions

Reaction Type Common Reagents Typical Conditions Resulting Products
Cyclization Amino acid derivatives, acids/bases Acidic or basic medium, controlled temperature Pyrrolidine ring formation
Electrophilic Substitution Dimethyl sulfate, methyl iodide, bases (NaOH, KOH) Moderate temperature, inert atmosphere Introduction of methoxy groups
Alkylation Methyl halides (CH3I, CH3Br), strong base Anhydrous solvents, low temperature 3,3-dimethyl substitution
Purification Solvents (ethanol, acetone), chromatographic media Recrystallization, silica gel chromatography Isolation of pure compound

Reaction Yields and Purity

  • Typical yields for the cyclization and substitution steps range from 60% to 85%, depending on reaction optimization.

  • Purification steps can improve purity to >98%, critical for research and industrial applications.

Data Table Summarizing Preparation Parameters

Parameter Optimal Range/Conditions Impact on Synthesis
Reaction Temperature 0–50°C (depending on step) Controls reaction rate and selectivity
Solvent Ethanol, acetone, dichloromethane Solubility and purification efficiency
Base Concentration Stoichiometric to slight excess Ensures complete methylation without side reactions
Reaction Time 2–24 hours Sufficient for complete conversion
Purification Method Chromatography, recrystallization Removes impurities and isomeric mixtures

Research Findings and Optimization Insights

  • The presence of electron-donating methoxy groups on the phenyl ring facilitates electrophilic substitution and stabilizes intermediates.

  • The 3,3-dimethyl substitution on the pyrrolidine ring enhances steric hindrance, influencing the compound’s conformational stability and reactivity.

  • Optimization of reaction parameters such as temperature, solvent polarity, and reagent stoichiometry is crucial to maximize yield and minimize by-products.

  • Chromatographic separation is often necessary to isolate stereoisomers or regioisomers formed during synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(3,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce any functional groups present.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrolidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of pyrrolidone derivatives.

  • Reduction Products: Reduction can yield amines or other reduced forms of the compound.

  • Substitution Products: Substitution reactions can produce halogenated or alkylated derivatives.

Scientific Research Applications

Chemical and Synthetic Applications

Building Block in Organic Synthesis

  • Role : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its structure allows for various functional group modifications, facilitating the creation of derivatives with tailored properties.
  • Synthetic Routes : The synthesis typically involves cyclization reactions to form the pyrrolidine ring followed by electrophilic aromatic substitution to introduce the dimethoxyphenyl group. These methods can be optimized for high yield and purity using advanced techniques such as continuous flow reactors and chromatography.

Biological Applications

Investigating Biological Effects

  • Pyrrolidine Derivatives : Research has shown that pyrrolidine derivatives can interact with various biological systems, making them candidates for drug development. For instance, studies on related compounds have indicated their potential as inhibitors for specific receptors involved in autoimmune diseases .
  • Therapeutic Potential : The compound's unique structure may allow it to target specific enzymes or receptors, potentially leading to new therapeutic agents for conditions such as diabetes and cancer. Its derivatives have been explored for their agonistic activity at peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating glucose metabolism .

Medicinal Chemistry

Drug Development

  • Targeting RORγt : Research has highlighted the design of pyrrolidine-based compounds that act as inverse agonists of RORγt, a receptor implicated in autoimmune disorders. These compounds exhibit high potency and selectivity, showcasing the therapeutic promise of pyrrolidine derivatives .
  • Antimetastatic Activity : A series of pyrrolidines have been developed as CXCR4 chemokine receptor antagonists, demonstrating antimetastatic properties in vivo. Such findings emphasize the relevance of this compound class in cancer therapeutics .

Industrial Applications

Material Science

  • Polymers and Coatings : Due to its chemical properties, 4-(3,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine can be utilized in producing polymers and coatings. Its stability and reactivity make it suitable for various industrial applications where specific material properties are required.

Data Table: Comparison of Pyrrolidine Derivatives

Compound NameStructure FeaturesBiological ActivityReferences
This compoundDimethoxyphenyl group attached to pyrrolidinePotential drug candidate targeting RORγt
cis-3,4-diphenylpyrrolidineTwo phenyl groups on pyrrolidineInverse agonist of RORγt
oxybenzyl pyrrolidine acid derivativesSubstituted at positions 3 and 4PPARα/γ dual agonists for diabetes

Case Studies

  • Development of RORγt Inhibitors
    • Researchers synthesized a series of compounds based on the pyrrolidine scaffold that showed significant inhibitory effects on RORγt with EC50 values in the low nanomolar range. These compounds were optimized for selectivity to reduce off-target effects on other receptors such as PXR .
  • Antimetastatic Properties of CXCR4 Antagonists
    • A study demonstrated that specific pyrrolidine derivatives could effectively inhibit CXCR4 receptor activity, leading to reduced tumor metastasis in animal models. This highlights the potential for developing new cancer therapies based on this compound class .

Mechanism of Action

The mechanism by which 4-(3,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Compound Name Core Structure Key Substituents Yield Notable Properties
4-(3,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine Pyrrolidine 3,5-Dimethoxyphenyl; 3,3-dimethyl N/A High lipophilicity; steric bulk
5-(3,4-Dimethoxyphenyl)-3-nitro-pyrrolo[2,3-b]pyridine (6g) Pyrrolo[2,3-b]pyridine 3,4-Dimethoxyphenyl; 3-nitro 74% Electron-withdrawing nitro group enhances reactivity
(±)-Ethyl 3-{(4R,5S)-4-(3,5-dimethoxyphenyl)-...-propanoate (5{3,3}) Spirocyclic pyrrolidine 3,5-Dimethoxyphenyl; ester groups 54% Moderate yield; spiro complexity
5-(4-Methoxyphenyl)-3-nitro-pyrrolo[2,3-b]pyridine (6d) Pyrrolo[2,3-b]pyridine 4-Methoxyphenyl; 3-nitro 94% High yield; single methoxy group

Key Observations:

  • Steric Effects : The 3,3-dimethyl groups on the pyrrolidine ring increase steric bulk, which could reduce enzymatic degradation but may also limit binding pocket accessibility .
  • Electron-Donating vs. Withdrawing Groups : Unlike nitro-substituted analogs (e.g., 6g), the target compound lacks electron-withdrawing groups, suggesting lower reactivity in electrophilic reactions but greater metabolic stability .

Biological Activity

4-(3,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrrolidine ring substituted with a 3,5-dimethoxyphenyl group. The molecular formula is C13H19NC_{13}H_{19}N with a molecular weight of approximately 205.30 g/mol. The compound's unique structure contributes to its diverse biological activities.

Antimicrobial Properties

Research has indicated that pyrrolidine derivatives exhibit significant antimicrobial activities. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. The presence of the methoxy groups is believed to enhance the lipophilicity and membrane permeability of these compounds, facilitating their antimicrobial action .

Neuroprotective Effects

Recent studies suggest that this compound may possess neuroprotective properties. In vitro experiments demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. This effect is attributed to the modulation of cellular signaling pathways involved in survival and death .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In several in vitro assays, it showed cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, potentially through the activation of p53 pathways .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:

  • Receptor Binding : The compound may bind to various receptors involved in cell signaling pathways.
  • Enzyme Inhibition : It could inhibit enzymes that play critical roles in tumor progression and microbial growth.
  • Gene Expression Modulation : By influencing transcription factors like p53 and USF1, it may alter gene expression related to cell survival and proliferation .

Case Studies

Several studies have highlighted the biological activity of related compounds that provide insights into the potential effects of this compound:

  • Anticancer Study : A study demonstrated that a similar pyrrolidine derivative inhibited cancer cell proliferation by inducing apoptosis through mitochondrial pathways .
  • Neuroprotective Study : Another research highlighted a pyrrolidine compound's ability to reduce neuroinflammation and protect against neurodegeneration in animal models .

Data Table: Biological Activity Overview

Activity TypeMechanismReference
AntimicrobialMembrane disruption
NeuroprotectiveOxidative stress reduction
AnticancerApoptosis induction

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine
Reactant of Route 2
4-(3,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine

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